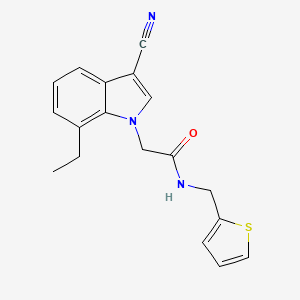
5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide (CHN-1) is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CHN-1 is a derivative of 2-hydroxy-naphthaldehyde and 3-nitrobenzamide, and its chemical structure consists of a naphthalene ring, a nitrobenzene ring, and an amide group.
Wirkmechanismus
The mechanism of action of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to inhibit the activation of STAT3, a transcription factor that is involved in tumor growth and immune evasion. Furthermore, 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide has been found to inhibit the activity of histone deacetylases, enzymes that regulate gene expression.
Biochemical and Physiological Effects
5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inducing DNA damage. 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide has also been found to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xl. In addition, 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide has been found to inhibit the expression of matrix metalloproteinases, enzymes that degrade extracellular matrix and contribute to cancer invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide is its broad spectrum of activity against various diseases. It has been found to have activity against cancer, viruses, and inflammation. Another advantage of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide is its relatively low toxicity compared to other chemotherapeutic agents. However, one limitation of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide is its limited bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide. One direction is to improve its solubility and bioavailability by developing new formulations or delivery methods. Another direction is to study its activity in combination with other chemotherapeutic agents or immunotherapies. Furthermore, the mechanism of action of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide needs to be further elucidated to identify potential targets for drug development. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide in humans.
Synthesemethoden
The synthesis of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide involves the condensation of 2-hydroxy-naphthaldehyde and 3-nitrobenzamide in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide. The yield of 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide can be improved by using a high boiling point solvent and optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide has been studied extensively for its potential as a therapeutic agent in various diseases. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus. In addition, 5-chloro-2-hydroxy-N-1-naphthyl-3-nitrobenzamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
5-chloro-2-hydroxy-N-naphthalen-1-yl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c18-11-8-13(16(21)15(9-11)20(23)24)17(22)19-14-7-3-5-10-4-1-2-6-12(10)14/h1-9,21H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXCOQNXMUYLCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C(=CC(=C3)Cl)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5868042.png)
![4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine](/img/structure/B5868047.png)


![N-ethyl-2-fluoro-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]benzamide](/img/structure/B5868069.png)
![4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5868070.png)

![N-phenyl-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5868086.png)
![4-fluoro-3-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5868089.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B5868107.png)
